(S)-(-)-Nicotine-15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-(-)-Nicotine-15N is a labeled form of nicotine, where the nitrogen atom is isotopically enriched with nitrogen-15. Nicotine is an alkaloid found in the nightshade family of plants (Solanaceae), predominantly in tobacco. It is a potent parasympathomimetic stimulant and an alkaloid that acts as an agonist at nicotinic acetylcholine receptors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

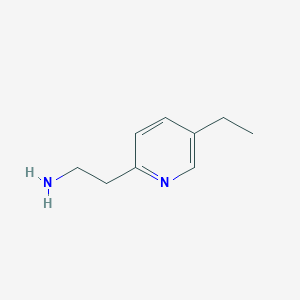

The synthesis of (S)-(-)-Nicotine-15N typically involves the incorporation of nitrogen-15 into the nicotine molecule. One common method is the reductive amination of a pyridine derivative with a nitrogen-15 labeled amine. The reaction conditions often include the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes the careful handling of isotopically labeled reagents and the use of advanced purification techniques such as chromatography to ensure the final product’s isotopic enrichment and chemical purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-(-)-Nicotine-15N undergoes various chemical reactions, including:

Oxidation: Nicotine can be oxidized to form cotinine and other metabolites.

Reduction: Reduction reactions can convert nicotine to dihydronicotine.

Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

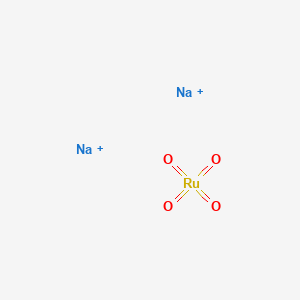

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

Oxidation: Cotinine, nicotine N-oxide.

Reduction: Dihydronicotine.

Substitution: Various substituted nicotine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(S)-(-)-Nicotine-15N is widely used in scientific research due to its labeled nitrogen atom, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its applications include:

Chemistry: Studying the metabolic pathways and degradation products of nicotine.

Biology: Investigating the interaction of nicotine with nicotinic acetylcholine receptors.

Medicine: Researching the pharmacokinetics and pharmacodynamics of nicotine in the human body.

Industry: Used in the development of smoking cessation aids and in the study of nicotine’s effects on the brain.

Mecanismo De Acción

(S)-(-)-Nicotine-15N exerts its effects by binding to nicotinic acetylcholine receptors in the central and peripheral nervous systems. This binding leads to the opening of ion channels, allowing the influx of sodium ions and the subsequent depolarization of neurons. The activation of these receptors results in the release of neurotransmitters such as dopamine, which contributes to nicotine’s addictive properties.

Comparación Con Compuestos Similares

Similar Compounds

Anabasine: Another alkaloid found in tobacco, structurally similar to nicotine but with different pharmacological effects.

Cotinine: A primary metabolite of nicotine, used as a biomarker for nicotine exposure.

Nornicotine: A minor alkaloid in tobacco and a metabolite of nicotine.

Uniqueness

(S)-(-)-Nicotine-15N is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides a distinct advantage in research applications, enabling detailed investigation of nicotine’s metabolic and pharmacokinetic properties.

Propiedades

Número CAS |

72496-00-5 |

|---|---|

Fórmula molecular |

C₁₀H₁₄N¹⁵N |

Peso molecular |

163.22 |

Sinónimos |

(-)-1-Methyl-2-[3-pyridyl]pyrrolidine; 3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine-15N; (-)-Nicotine-15N; Exodus-15N; Nicolan-15N; Niconil-15N; Nicopatch-15N; Nicorette-15N; Nicotell TTS-15N; Nicotin-15N; l-Nicotine-15N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)